(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
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Overview
Description
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of hexanoic acid. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid typically involves the protection of the amino group of hexanoic acid with the Fmoc group. This can be achieved through the reaction of hexanoic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This may involve the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: DIC and HOBt in DMF at room temperature.
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure, free from the Fmoc protecting group.
Scientific Research Applications
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexadecanoic acid
- (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl)boronic acid
Uniqueness
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly useful in peptide synthesis, where protecting groups must be selectively removed without affecting the rest of the molecule.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAFHGLNHSVMSP-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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